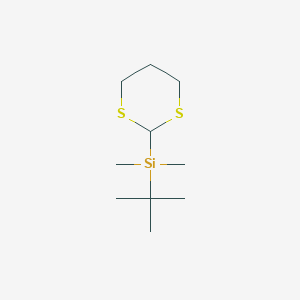

2-(tert-Butyldimethylsilyl)-1,3-dithiane

Description

Historical Context and Evolution of 1,3-Dithiane (B146892) Chemistry

The chemistry of 1,3-dithianes represents a cornerstone of modern organic synthesis, primarily due to the groundbreaking concept of "umpolung" or polarity inversion. ddugu.ac.inscribd.comyoutube.com Traditionally, the carbonyl carbon of an aldehyde or ketone is electrophilic, reacting with nucleophiles. The development of 1,3-dithiane chemistry, however, provided a revolutionary strategy to reverse this intrinsic reactivity, transforming the carbonyl carbon into a nucleophilic species. ddugu.ac.inquimicaorganica.org

This paradigm shift is largely credited to the pioneering work of Elias J. Corey and Dieter Seebach in the 1960s. wikipedia.orgsynarchive.comjk-sci.com Their research demonstrated that the C-2 proton of a 1,3-dithiane, formed from the reaction of an aldehyde with 1,3-propanedithiol (B87085), could be abstracted by a strong base like n-butyllithium to generate a stabilized carbanion, specifically a 2-lithio-1,3-dithiane. scribd.comwikipedia.org This lithiated intermediate acts as a masked acyl anion, capable of reacting with a wide array of electrophiles. wikipedia.orgorganic-chemistry.org This process, now famously known as the Corey-Seebach reaction, unlocked novel pathways for carbon-carbon bond formation. wikipedia.orgsynarchive.com

The stability of the 2-lithio-1,3-dithiane anion is attributed to the presence of the two sulfur atoms, which can delocalize the negative charge, partly through the use of d-orbitals and inductive effects. scribd.comorganic-chemistry.org This stability allows for efficient reactions with various electrophiles, a significant advantage over corresponding oxygen-based acetals. quimicaorganica.org The subsequent hydrolysis of the resulting 2-substituted-1,3-dithiane regenerates the carbonyl group, yielding a ketone or aldehyde that would be otherwise challenging to synthesize through conventional routes. ddugu.ac.inwikipedia.org

The evolution of dithiane chemistry has since expanded beyond its initial applications. Researchers have explored a variety of dithiane derivatives and reaction conditions to enhance the scope and efficiency of this methodology. researchgate.netnih.gov This continuous development has solidified the role of 1,3-dithianes as indispensable tools in the total synthesis of complex natural products and other architecturally challenging molecules. researchgate.netresearchgate.net

Table 1: Key Historical Developments in 1,3-Dithiane Chemistry

| Year | Development | Key Contributors | Significance |

| 1965 | Introduction of 1,3-dithianes as acyl anion equivalents. wikipedia.org | E.J. Corey and D. Seebach | Established the principle of "umpolung" using dithianes, enabling the synthesis of 1,n-dicarbonyl derivatives. wikipedia.org |

| 1975 | Detailed report on the generation and synthetic applications of 2-lithio-1,3-dithianes. wikipedia.org | D. Seebach and E.J. Corey | Provided a comprehensive overview of the scope and utility of lithiated dithianes in organic synthesis. wikipedia.org |

| Late 1970s onwards | Expansion of dithiane chemistry in the synthesis of complex natural products. researchgate.netnih.gov | Various research groups | Demonstrated the strategic importance of dithiane-based methods for constructing intricate molecular architectures. researchgate.netnih.gov |

Strategic Importance of Silylated Dithianes as Specialized Synthetic Reagents

The strategic utility of 1,3-dithiane chemistry was further enhanced by the introduction of silylated dithiane derivatives, most notably 2-(tert-Butyldimethylsilyl)-1,3-dithiane. This specialized reagent offers distinct advantages and enables unique synthetic transformations that are not readily achievable with simple 2-lithio-1,3-dithianes. The introduction of a silyl (B83357) group at the C-2 position provides a handle for more complex and controlled synthetic sequences.

One of the primary applications of this compound involves a Brook rearrangement. uwindsor.ca Following the deprotonation of the dithiane and reaction with an electrophile such as an epoxide, the resulting alkoxide can undergo a wikipedia.orgorganic-chemistry.org-Brook rearrangement. This process involves the migration of the silyl group from the carbon atom to the oxygen atom. This rearrangement is a key step that allows for the sequential introduction of two different electrophiles in a controlled manner, leading to the formation of unsymmetrical, bis-alkylated products. uwindsor.ca

The use of silylated dithianes also plays a crucial role in the synthesis of α,β-unsaturated carbonyl compounds. ddugu.ac.in For instance, 2-trimethylsilyl-1,3-dithiane (B1293776) has been highlighted as a valuable precursor for such systems. ddugu.ac.in The silyl group can be readily removed under specific conditions, facilitating further functionalization or elimination reactions.

Moreover, the strategic placement of a silyl group can influence the reactivity and selectivity of the dithiane carbanion. This has been exploited in various synthetic contexts, including the synthesis of aryl- and hetaryl-substituted ethenes. beilstein-journals.org The desilylation of 2-silylated 1,3-dithiolanes, a related class of compounds, generates a carbanion that can undergo further reactions to yield complex olefinic structures. beilstein-journals.org

The development of silylated dithianes like this compound represents a significant evolution in the field, providing organic chemists with more sophisticated tools for the construction of complex molecules with high levels of precision and control.

Table 2: Illustrative Reactions of Lithiated 1,3-Dithianes with Various Electrophiles

| Electrophile | Resulting Product after Hydrolysis |

| Alkyl halides | Ketones wikipedia.org |

| Epoxides | β-Hydroxy ketones wikipedia.org |

| Aldehydes and Ketones | α-Hydroxy ketones wikipedia.org |

| Acyl halides | 1,2-Diketones wikipedia.org |

| Carbon dioxide | α-Keto acids ddugu.ac.in |

| Iminium salts | α-Amino ketones wikipedia.org |

| Arenesulfonates | Ketones wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLIURJHXAPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339004 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95452-06-5 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Tert Butyldimethylsilyl 1,3 Dithiane and Its Precursors

Direct Synthesis via Deprotonation and Silylation

The most common and direct route to 2-(tert-Butyldimethylsilyl)-1,3-dithiane involves the deprotonation of 1,3-dithiane (B146892) to form the corresponding 2-lithio-1,3-dithiane, followed by quenching with a suitable silyl (B83357) chloride. This method, an extension of the well-established Corey-Seebach reaction, provides a reliable means to introduce a silyl group at the 2-position of the dithiane ring. uwindsor.caorganic-chemistry.orgsigmaaldrich.com

Optimized Protocols for 2-Lithio-1,3-dithiane Alkylation with Silyl Chlorides

The generation of 2-lithio-1,3-dithiane is typically achieved by treating a solution of 1,3-dithiane in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), with a strong organolithium base, most commonly n-butyllithium (n-BuLi). youtube.com The reaction is generally performed at low temperatures, ranging from -40 °C to -20 °C, to ensure the stability of the lithiated intermediate and to minimize side reactions. The successful formation of the colorless 2-lithio-1,3-dithiane sets the stage for the subsequent silylation step.

An optimized protocol for the synthesis of this compound involves the slow addition of tert-butyldimethylsilyl chloride (TBDMSCl) to the pre-formed solution of 2-lithio-1,3-dithiane at a low temperature, typically around -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete reaction. The choice of solvent, temperature control, and the stoichiometry of the reagents are crucial for achieving high yields. The use of THF as a solvent is advantageous due to its ability to solvate the lithium cation, thereby enhancing the nucleophilicity of the dithiane anion.

Influence of Silylating Agents on Reaction Efficiency and Yield (e.g., tert-Butyldimethylsilyl chloride)

The choice of the silylating agent plays a significant role in the efficiency and yield of the reaction. tert-Butyldimethylsilyl chloride is a commonly employed reagent for this transformation due to the stability of the resulting silyl ether linkage under a variety of reaction conditions. The steric bulk of the tert-butyldimethylsilyl group can also influence the reactivity of the resulting 2-silylated-1,3-dithiane derivative.

While a direct comparative study of various silylating agents for the synthesis of 2-silyl-1,3-dithianes is not extensively documented in a single source, the efficiency of the alkylation of 2-lithio-1,3-dithiane with various electrophiles, including silyl chlorides, is generally high. The reaction with tert-butyldimethylsilyl chloride is expected to proceed in good to excellent yields, comparable to other alkylation reactions of 2-lithio-1,3-dithiane. The stability of the C-Si bond in the product contributes to the favorability of the reaction. The table below presents representative yields for the alkylation of 2-lithio-1,3-dithiane with various electrophiles to illustrate the general efficiency of this synthetic strategy.

| Electrophile | Product | Yield (%) |

|---|---|---|

| tert-Butyldimethylsilyl chloride | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | Good to Excellent (inferred) |

| Benzyl (B1604629) bromide | 2-Benzyl-1,3-dithiane | 85 |

| Iodomethane | 2-Methyl-1,3-dithiane | 95 |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 88 |

Alternative Synthetic Routes and Derivatization Pathways

Beyond the direct silylation of 2-lithio-1,3-dithiane, alternative methods for the synthesis of silylated dithianes and their subsequent derivatization offer expanded synthetic utility.

One notable alternative route involves the base-mediated double conjugate addition of 1,3-propanedithiol (B87085) to silylated propargylic aldehydes or ketones. This method provides access to β-carbonyl silyl-1,3-dithianes, which are valuable building blocks in natural product synthesis. The reaction is typically carried out in the presence of a base such as triethylamine (B128534) or a solid-supported base like basic alumina.

A significant derivatization pathway for this compound involves its deprotonation to generate a nucleophilic species that can react with a variety of electrophiles. For instance, the lithiated this compound can react with epoxides. uwindsor.ca This reaction, upon the addition of a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA), can trigger a Brook rearrangement. uwindsor.canih.gov The Brook rearrangement involves the intramolecular migration of the silyl group from the carbon to the newly formed alkoxide, resulting in a silyl enol ether. nih.govorgsyn.org This sequence allows for the formation of more complex structures in a stereocontrolled manner. uwindsor.ca For example, the resulting silyloxy carbanion can be trapped with a second electrophile, leading to the synthesis of unsymmetrical bis-alkylated products. uwindsor.ca

The reactivity of the anion of this compound also extends to reactions with other electrophiles such as aldehydes and ketones, further highlighting its utility as a versatile synthetic intermediate. nih.gov

Iii. Elucidating Reactivity Profiles and Mechanistic Insights of 2 Tert Butyldimethylsilyl 1,3 Dithiane

Generation and Characterization of Nucleophilic Dithiane Anions

The formation of the key nucleophilic intermediate, 2-lithio-2-(tert-butyldimethylsilyl)-1,3-dithiane, is the critical first step for its synthetic applications. This process involves the deprotonation of the dithiane at the C-2 position.

The generation of the 2-dithianyl anion is typically achieved by deprotonation using a strong organolithium base. nih.govsigmaaldrich.com Organolithium reagents are powerful bases capable of deprotonating even extremely weak hydrocarbon acids. nih.gov The most common and convenient method for preparing the parent 2-lithio-1,3-dithiane involves metalation with one equivalent of n-butyllithium (n-BuLi), often conducted at low temperatures such as -20 °C in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

For silyl-substituted dithianes, this deprotonation occurs readily. Both n-butyllithium and tert-butyllithium (B1211817) (t-BuLi) are effective for this transformation. Tert-butyllithium is considered a more aggressive and stronger base than n-butyllithium due to the greater substitution on the alkyl group. nih.gov The reaction is driven by the formation of a stable C-H bond in the resulting alkane (butane or isobutane) and the generation of the resonance-stabilized dithiane anion. The resulting lithiated species is typically a colorless to yellow solution that must be handled under an inert atmosphere to prevent reaction with moisture or oxygen. sigmaaldrich.comresearchgate.net

The structure of the lithiated dithiane anion in solution has been a subject of significant study. NMR spectroscopic investigations of 2-lithio-1,3-dithiane and its derivatives, including 2-triorganosilyl-2-lithiodithianes, provide critical insights into their nature in solution. researchgate.net

In tetrahydrofuran (THF), these species exist predominantly as contact ion pairs (CIPs), where the lithium cation is closely associated with the carbanion. researchgate.net However, the addition of a strongly coordinating polar aprotic solvent, such as hexamethylphosphoramide (B148902) (HMPA), can disrupt this association. With sufficient HMPA, the contact ion pairs transition to solvent-separated ion pairs (SSIPs), where solvent molecules encapsulate the lithium cation, separating it from the dithiane anion. researchgate.net The ease with which this ion separation occurs varies among different dithiane derivatives. Studies indicate that the parent 2-lithio-1,3-dithiane is the most difficult to separate, suggesting that substituents at the C-2 position, such as a silyl (B83357) group, influence the ion pair structure. researchgate.net

Carbon-Carbon Bond Forming Reactions

The synthetic utility of 2-lithio-2-(tert-butyldimethylsilyl)-1,3-dithiane stems from its reactivity as a nucleophile, enabling the formation of new carbon-carbon bonds with a wide array of electrophilic partners.

The 2-lithio-1,3-dithiane anion readily participates in alkylation reactions. While alkyl halides are common electrophiles, other substrates can also be used effectively. For instance, benzenesulfonates of primary alcohols react efficiently with 2-lithio-1,3-dithiane derivatives at room temperature to produce 2-alkyl-1,3-dithianes in high yields. organic-chemistry.org This provides a valuable alternative to using alkyl halides, particularly when the corresponding halide is unstable or difficult to prepare. organic-chemistry.org The reaction proceeds through the formation of an ate-complex, which stabilizes the intermediate. organic-chemistry.org

| Dithiane Derivative | Electrophile (Benzenesulfonate) | Product | Yield (%) |

| 2-Lithio-1,3-dithiane | n-Octyl benzenesulfonate | 2-(n-Octyl)-1,3-dithiane | 89 |

| 2-Lithio-1,3-dithiane | n-Hexadecyl benzenesulfonate | 2-(n-Hexadecyl)-1,3-dithiane | 92 |

| 2-Lithio-2-phenyl-1,3-dithiane | n-Butyl benzenesulfonate | 2-Butyl-2-phenyl-1,3-dithiane | 83 |

Table 1: Representative Alkylation Reactions of Lithiated Dithianes with Benzenesulfonates. Data sourced from Seebach & Wilka, 1976. organic-chemistry.org

The lithiated dithiane anion adds efficiently to the electrophilic carbon of carbonyl groups in aldehydes and ketones. masterorganicchemistry.com This reaction is a cornerstone of dithiane chemistry, providing access to α-hydroxy thioacetals, which can be subsequently hydrolyzed to afford α-hydroxy aldehydes or ketones. The addition of an organolithium reagent to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the dithiane carbanion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com A subsequent acidic workup protonates the alkoxide to give the final alcohol product. masterorganicchemistry.com

This reactivity extends to imines. Lewis base-catalyzed addition of 2-trimethylsilyl-1,3-dithiane (B1293776), a close analogue, to N-substituted aldimines proceeds smoothly to furnish the corresponding α-amino thioacetal adducts in good to high yields under mild conditions. nih.gov This method is effective for a range of aldehydes, ketones (including those with α-protons), and aldimines. nih.gov

| Substrate | Product Type |

| Aldehyde | α-Hydroxy thioacetal (leads to a secondary alcohol) |

| Ketone | α-Hydroxy thioacetal (leads to a tertiary alcohol) |

| N-Substituted Aldimine | α-Amino thioacetal |

Table 2: Products of Nucleophilic Addition of Lithiated Dithianes.

When reacting with α,β-unsaturated carbonyl compounds (enones), nucleophiles can attack at two different positions: directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). libretexts.orglibretexts.org The outcome of this competition is heavily influenced by the nature of the nucleophile. libretexts.org

Strongly basic, "hard" nucleophiles, such as organolithium reagents, typically favor irreversible, kinetically controlled 1,2-addition directly to the carbonyl group. libretexts.orglibretexts.org In contrast, "softer," less basic nucleophiles, like organocuprates (Gilman reagents), tend to favor the thermodynamically controlled 1,4-addition. libretexts.org Therefore, 2-lithio-2-(tert-butyldimethylsilyl)-1,3-dithiane is expected to predominantly yield 1,2-addition products when reacted directly with enones. However, the reaction pathway can be shifted towards 1,4-addition. This is often achieved by transmetalation of the organolithium compound with a copper(I) salt, such as copper(I) iodide (CuI), to form a lithium diorganocuprate-like species in situ. This "softer" copper-containing reagent will then selectively attack the β-carbon of the α,β-unsaturated system, leading to the 1,4-conjugate addition product. libretexts.orgvaia.com

Conjugate Addition to α,β-Unsaturated Carbonyl Systems

Catalytic Activation Strategies (e.g., Tetrabutylammonium (B224687) Fluoride-Promoted)

Tetrabutylammonium fluoride (B91410) (TBAF) serves as a highly effective catalyst for promoting reactions involving silyl dithianes. organic-chemistry.org Its utility stems from its ability to activate the silicon-carbon bond, facilitating nucleophilic attack and other transformations. organic-chemistry.orgwwu.edu This activation is particularly valuable in promoting the addition of silylalkynes to carbonyl compounds, a reaction that proceeds under mild, room-temperature conditions in THF. organic-chemistry.org The catalytic role of TBAF is also evident in its ability to cleave silicon-oxygen bonds under neutral pH conditions, a process that can be achieved with substoichiometric amounts of the fluoride source, highlighting its catalytic turnover. lookchem.com

Recent research has demonstrated the novel use of TBAF to initiate zirconium hydride catalysis. This method employs the inexpensive and bench-stable zirconocene (B1252598) dichloride, which, upon activation with TBAF, generates a metal hydride catalytically under ambient conditions. chemrxiv.orgnih.gov Mechanistic studies suggest that the process is initiated by the formation of a zirconocene fluoride intermediate. chemrxiv.org This activation strategy has proven effective for the chemoselective and stereoselective reduction of various substrates, including sulfinyl ketimines and carbonyls, which are relevant in medicinal chemistry and natural product synthesis. chemrxiv.orgnih.gov

The versatility of TBAF extends to its use in promoting intramolecular cyclizations and multicomponent reactions. researchgate.net For instance, it has been employed to facilitate the synthesis of 2-bromobenzofused heterocycles from gem-dibromoolefins without the need for a metal catalyst. researchgate.net Furthermore, TBAF can be coordinated with alcohols, such as in tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride, to create a facile fluoride source for various chemical transformations. researchgate.net

Intramolecular and Intermolecular Rearrangement Processes

The Brook rearrangement, a migration of a silyl group from carbon to oxygen, is a powerful tool in organic synthesis, often employed in tandem and multicomponent reactions to build molecular complexity. wikipedia.orgnih.govorganic-chemistry.org This rearrangement is thermodynamically driven by the formation of a strong silicon-oxygen bond. organic-chemistry.org The reaction can be initiated by the addition of a nucleophile to a carbonyl group, generating an intermediate alkoxide that subsequently triggers the silyl migration. wikipedia.org

In the context of 2-(tert-butyldimethylsilyl)-1,3-dithiane, the corresponding lithiated species can participate in reactions that set the stage for a Brook rearrangement. For example, the addition of a 2-lithio-1,3-dithiane derivative to an acylsilane can lead to an intermediate that undergoes a Brook rearrangement. nih.gov This strategy has been utilized in the ring-opening of strained carbocycles, providing access to functionalized acyclic structures. nih.gov Multicomponent reactions involving silyl dithianes, an electrophile, and a subsequent trapping agent can be designed to incorporate a Brook rearrangement, leading to the efficient synthesis of complex molecules. nih.govrsc.org For instance, a one-flask, five-component linchpin coupling has been developed for the synthesis of a subtarget of the natural products mycoticins A and B, where a silyl dithiane plays a crucial role. nih.gov

The efficiency of the nih.govillinois.edu-Brook rearrangement has been demonstrated in a series of hydroxyl dithiane substrates, proceeding effectively with sodium and potassium bases. nih.gov Crossover experiments have confirmed the intramolecular nature of this silyl migration. nih.gov This rearrangement has been successfully applied in a tricomponent anion relay chemistry (ARC) coupling strategy. nih.gov

The fundamental step of the Brook rearrangement is the intramolecular migration of a silyl group from a carbon atom to an adjacent oxygen atom within an alkoxide intermediate. wikipedia.orgorganic-chemistry.org This process is an equilibrium between the silyl carbinol alkoxide and the corresponding silyl ether carbanion. organic-chemistry.orgillinois.edu The position of this equilibrium is influenced by several factors, including the stability of the resulting carbanion and the nature of the counterion. organic-chemistry.orgillinois.edu

The driving force for the forward rearrangement (C to O migration) is the significantly greater thermodynamic stability of the silicon-oxygen bond compared to the silicon-carbon bond. organic-chemistry.org The mechanism involves the formation of a pentacoordinate silicon intermediate. wikipedia.org When an electron-withdrawing group is attached to the carbon bearing the silyl group, it stabilizes the resulting carbanion, thereby favoring the forward rearrangement. organic-chemistry.org The stereochemical outcome of the rearrangement is noteworthy; it proceeds with retention of configuration at the silicon center and inversion of configuration at the carbon center. wikipedia.org

The choice of solvent plays a critical role in the efficiency of the Brook rearrangement. Highly polar aprotic solvents, such as hexamethylphosphoric triamide (HMPA) and tetrahydrofuran (THF), are known to promote the forward C to O silyl migration. organic-chemistry.orgillinois.edu These solvents effectively solvate the metal counterion of the intermediate alkoxide, leading to a "naked" or less tightly bound alkoxide. illinois.edu

This destabilization of the alkoxide shifts the equilibrium towards the formation of the silyl ether and the corresponding carbanion. organic-chemistry.orgillinois.edu In contrast, less polar solvents or the presence of counterions that form tight ion pairs with the alkoxide oxygen (like lithium) can favor the reverse Brook rearrangement (O to C migration). organic-chemistry.orgillinois.edu The use of HMPA has been specifically noted in reactions involving 2-substituted 1,3-dithianes, where it facilitates the reaction of the lithiated dithiane with electrophiles like α,β-unsaturated ketones. youtube.com

The Brook Rearrangement in Tandem and Multicomponent Reactions

Oxidative Transformations and Acylsilane Generation

The autooxidative condensation of 2-lithio-1,3-dithianes represents a fascinating transformation where exposure to air (oxygen) triggers a cascade of reactions. nih.govacs.orgacs.orgjyu.fi When 2-aryl-2-lithio-1,3-dithianes are treated with n-butyllithium and subsequently exposed to air, a condensation of three dithiane molecules occurs. nih.govacs.orgacs.orgjyu.fi This process leads to the formation of highly functionalized α-thioether ketone orthothioesters in moderate to good yields. nih.govacs.orgacs.orgjyu.fi

The proposed mechanism, supported by experimental results and density functional theory (DFT) studies, begins with the autooxidation of the 2-aryl-2-lithio-1,3-dithiane. nih.govacs.org This initial oxidation generates a highly reactive thioester intermediate. This intermediate then undergoes condensation with two additional molecules of the 2-aryl-2-lithio-1,3-dithiane to yield the final product. nih.govacs.org The scope of this method has been extended to benzaldehyde (B42025) dithioacetals, affording the corresponding orthothioesters and α-thioether ketones in good yields. nih.govacs.orgjyu.fi However, when 2-alkyl substituted 1,3-dithianes are subjected to similar conditions, the condensation is hampered after the second dithiane unit due to the presence of enolizable positions in the intermediate. acs.org

This pot-economy autooxidative condensation provides an efficient route to complex molecules from simple starting materials. nih.govjyu.fi

Catalytic Dedithioacetalization for Acylsilane Synthesis

A significant application of this compound and related compounds is in the synthesis of acylsilanes. sci-hub.seresearchgate.net The dithioacetal group, which serves as a protected carbonyl, can be efficiently removed through catalytic dedithioacetalization under oxidative conditions. sci-hub.seresearchgate.net This method avoids the use of toxic heavy metal reagents like mercury salts, which were traditionally required for this deprotection. sci-hub.se

An environmentally benign method for the dedithioacetalization of 2-silylated 1,3-dithianes involves the use of 30% aqueous hydrogen peroxide as the oxidant. sci-hub.seresearchgate.net The reaction is catalyzed by a combination of a metal catalyst and sodium iodide. sci-hub.se Niobium(V) chloride (NbCl₅)–NaI and iron(III) acetylacetonate (B107027) (Fe(acac)₃)–NaI have been identified as particularly effective catalytic systems for this transformation. sci-hub.seresearchgate.net

The reaction is typically carried out in a biphasic system of ethyl acetate (B1210297) and water at a moderately elevated temperature. sci-hub.se The proposed mechanism suggests the in-situ formation of an "I+ equivalent," which reacts with the dithiane to form an iodosulfonium complex. This complex is then hydrolyzed by water to yield the corresponding acylsilane. sci-hub.se The choice of catalyst can be crucial; for instance, the Fe(acac)₃–NaI system is generally effective, while the NbCl₅–NaI catalyst showed some limitations in the synthesis of certain acyltrimethylsilanes due to competing oxidation of the silyl group. sci-hub.seresearchgate.net

| Substrate (2-Silyl-1,3-dithiane) | Catalyst System | Solvent | Temperature (°C) | Yield of Acylsilane (%) | Reference |

|---|---|---|---|---|---|

| 2-(tert-butyldimethylsilyl)-2-phenyl-1,3-dithiane | NbCl₅–NaI | EtOAc/H₂O | 45 | High (Specific % not detailed in abstract) | sci-hub.se |

| Various 2-silylated 1,3-dithianes | Fe(acac)₃–NaI | EtOAc/H₂O | 45 | Good to Excellent | sci-hub.seresearchgate.net |

Functional Group Interconversions

Beyond its use as a masked acyl anion, the this compound scaffold can be subjected to functional group interconversions at the C2 position, opening pathways to other reactive intermediates.

The reaction of 2-lithio-2-(trimethylsilyl)-1,3-dithiane with tosyl azide (B81097) serves as a key example of a diazo transfer reaction in this system. rsc.orgcapes.gov.br This reaction generates the transient and highly reactive intermediate, 2-diazo-1,3-dithiane. rsc.orgacs.org While the reported studies utilize the trimethylsilyl (B98337) analogue, the principles are directly applicable to the tert-butyldimethylsilyl derivative. The silyl group facilitates the lithiation at the C2 position and is subsequently eliminated during the diazo transfer process.

Iv. Advanced Synthetic Applications of 2 Tert Butyldimethylsilyl 1,3 Dithiane

Versatility as an Acyl Anion Equivalent (Umpolung Strategy)

The concept of "Umpolung," a German term for polarity inversion, is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds that would be otherwise challenging to construct. numberanalytics.com Within this strategy, 1,3-dithianes are classic examples of acyl anion equivalents. researchgate.net The C-2 proton of a 1,3-dithiane (B146892), which is flanked by two sulfur atoms, can be abstracted by a strong base to form a nucleophilic carbanion. youtube.com This carbanion serves as a synthetic equivalent of an acyl anion, a species that is not directly accessible due to the inherent electrophilicity of the carbonyl carbon. acs.orgchempedia.info

The Corey-Seebach reaction exemplifies this principle, utilizing lithiated 1,3-dithianes as nucleophilic acylating agents. organic-chemistry.orgwikipedia.org The introduction of a tert-butyldimethylsilyl group at the 2-position of the dithiane ring, as in 2-(tert-Butyldimethylsilyl)-1,3-dithiane, offers distinct advantages within the Umpolung strategy. This silyl (B83357) group can influence the stability and reactivity of the corresponding anion and participate in subsequent transformations, such as the Brook rearrangement. uwindsor.ca

A primary application of the Umpolung strategy employing dithianes is the synthesis of carbonyl-containing compounds. organic-chemistry.orgnih.gov By treating a 2-substituted 1,3-dithiane with a strong base like n-butyllithium, a nucleophilic carbanion is generated. youtube.com This nucleophile can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. youtube.comwikipedia.org Subsequent hydrolysis of the dithiane moiety, often facilitated by reagents like mercury(II) oxide, unmasks the carbonyl group to yield the desired ketone or aldehyde. wikipedia.orgyoutube.com

The general scheme for this transformation is as follows:

Formation of the 2-lithio-1,3-dithiane derivative. youtube.com

Reaction of the lithiated species with an electrophile (e.g., an alkyl halide) to form a 2,2-disubstituted 1,3-dithiane. youtube.com

Hydrolysis of the dithioacetal to reveal the ketone functionality. youtube.com

This methodology provides a powerful and versatile route for the synthesis of a wide array of carbonyl compounds, including α-hydroxy ketones and 1,2-diketones, which are not readily accessible through traditional methods like the aldol (B89426) reaction. wikipedia.org The use of this compound in these sequences allows for the introduction of a silyl group that can be retained in the final product or leveraged in subsequent synthetic steps.

| Reactant | Electrophile | Product after Hydrolysis |

| 2-Lithio-1,3-dithiane | Alkyl Halide (R-X) | Aldehyde (R-CHO) |

| 2-Alkyl-2-lithio-1,3-dithiane | Alkyl Halide (R'-X) | Ketone (R-CO-R') |

| 2-Lithio-1,3-dithiane | Epoxide | β-Hydroxy ketone |

| 2-Lithio-1,3-dithiane | Aldehyde/Ketone | α-Hydroxy ketone |

Multi-Component Coupling and Domino Reactions

The reactivity of silylated dithianes like this compound makes them valuable partners in multicomponent and domino (or tandem) reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the rapid assembly of complex molecular structures from simple precursors. researchgate.net

A notable application of this compound involves its use in tandem reaction sequences. For instance, after deprotonation, the resulting anion can react with an epoxide. uwindsor.ca The addition of hexamethylphosphoramide (B148902) (HMPA) can then trigger a 1,4-Brook rearrangement, which involves the migration of the silyl group from carbon to oxygen. uwindsor.ca This rearrangement generates a new distal anion that can subsequently react with a second electrophile, such as another epoxide, leading to unsymmetrical bis-alkylated products in a one-pot fashion. uwindsor.ca Such sequences are instrumental in the construction of complex polyketide-type natural products.

The utility of this compound extends to the convergent synthesis of highly functionalized cyclic systems. For example, it has been employed in the synthesis of complex trisacetonide structures, which are precursors to polyhydroxycycloalkanes. uwindsor.ca The silylated dithiane acts as a linchpin, allowing for the coupling of different building blocks, and the silyl group can play a crucial role in directing subsequent reactions or facilitating purifications.

Role as a Carbonyl Protecting Group

Beyond their role in Umpolung, 1,3-dithianes are widely used as protecting groups for carbonyl functionalities. researchgate.netwikipedia.org The formation of a dithioacetal from an aldehyde or ketone provides a robust protecting group that is stable to a wide range of nucleophilic and basic conditions, as well as to some oxidizing and reducing agents. organic-chemistry.org The deprotection, or removal of the dithiane group to regenerate the carbonyl, typically requires harsher conditions, often involving treatment with mercury(II) salts or other oxidative methods. organic-chemistry.orgnih.gov

An important aspect of the use of dithianes as protecting groups is the potential for chemoselectivity. Aldehydes are generally more reactive towards thioacetalization than ketones. organic-chemistry.org This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone. Various catalysts, such as yttrium triflate, have been shown to facilitate the highly chemoselective protection of aldehydes as their dithiane derivatives. organic-chemistry.org This selectivity is a critical tool in multistep organic synthesis where precise control over reactive functional groups is necessary. uchicago.edu

The general stability of common protecting groups is a key consideration in synthetic planning.

| Protecting Group | Stability to Acid | Stability to Base |

| Acetal | Labile | Stable |

| Thioacetal (Dithiane) | Stable | Stable |

| Silyl Ether (e.g., TBDMS) | Labile | Stable |

This table highlights the complementary nature of dithianes compared to other common protecting groups like acetals and silyl ethers.

Stability Profiles of Dithiane Acetals under Diverse Reaction Conditions

Dithiane acetals, including this compound, are widely employed as protecting groups for carbonyl compounds due to their remarkable stability across a range of reaction conditions. researchgate.net Their robustness, particularly compared to their oxygen-based counterparts (O,O-acetals), stems from the reduced Brønsted basicity of the sulfur atoms and a higher energy barrier for the formation of a thiocarbenium ion intermediate. bham.ac.uk Generally, 1,3-dithianes are stable in both acidic and alkaline environments (pH 2–12), which allows for a broad spectrum of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl group. researchgate.netresearchgate.net

This stability allows them to withstand conditions required for various synthetic operations, including those involving organometallic reagents, hydrides, and many oxidizing and reducing agents. However, this inherent stability also means that their removal, or deprotection, often necessitates specific and sometimes harsh conditions. researchgate.netorganic-chemistry.orgchemrxiv.org The stability profile is a critical consideration in multistep synthesis, ensuring the protecting group survives multiple synthetic stages before its intended removal. bham.ac.ukorganic-chemistry.org

Table 1: Stability of 1,3-Dithianes under Various Reagent Conditions

| Reagent Type | Condition/Reagent Example | Stability of Dithiane | Reference |

| Bases | Strong bases (e.g., n-BuLi) | Unstable (deprotonation at C2) | bham.ac.uk |

| Aqueous alkaline media (e.g., NaOH) | Stable | researchgate.netresearchgate.net | |

| Acids | Mild aqueous acid | Generally Stable | researchgate.netbham.ac.uk |

| Strong Lewis acids (e.g., BF₃·OEt₂) | Stable (used for formation) | researchgate.net | |

| Nucleophiles | Grignard reagents, organolithiums | Stable | researchgate.net |

| Reducing Agents | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Stable | --- |

| Oxidizing Agents | Mild oxidants (e.g., PCC, PDC) | Generally Stable | organic-chemistry.org |

| Strong oxidants (e.g., mCPBA) | Unstable (oxidation of sulfur) | bham.ac.uk |

Advanced Deprotection Methodologies for Carbonyl Regeneration

The regeneration of the parent carbonyl group from the dithiane moiety is a crucial step in its application as a protecting group. While traditional methods often relied on toxic heavy metal salts like mercury(II) chloride, modern organic synthesis has driven the development of milder and more selective deprotection protocols. chemrxiv.orglookchem.com These advanced methodologies can be broadly categorized into hydrolytic and oxidative methods.

Direct hydrolysis of 1,3-dithianes under mild acidic conditions is generally inefficient. researchgate.net Their stability to aqueous acid is a key feature that makes them superior to O,O-acetals in many synthetic contexts. researchgate.netbham.ac.uk Consequently, simple treatment with dilute acid and water is typically insufficient to cleave the robust C-S bonds and regenerate the carbonyl compound. bham.ac.uk Achieving hydrolysis often requires the presence of a soft electrophile or an oxidizing agent to activate the sulfur atoms, making them better leaving groups. bham.ac.uk Some protocols may use strong acids in conjunction with other reagents, but these conditions can be too harsh for sensitive substrates. organic-chemistry.orgrsc.org

Oxidative cleavage is one of the most effective strategies for the deprotection of 1,3-dithianes. These methods typically involve an oxidant that attacks the sulfur atoms, facilitating the subsequent hydrolysis to the carbonyl compound.

Silver Nitrate (B79036)/N-Chlorosuccinimide (NCS): The use of metal salts, such as silver nitrate (AgNO₃), often in combination with an N-halosuccinimide like N-chlorosuccinimide (NCS), is a well-established method for dithiane deprotection. lookchem.comsemanticscholar.orgacs.org The soft silver(I) cation coordinates to the soft sulfur atoms, activating the dithiane for nucleophilic attack or further reaction with NCS, which acts as a halogenating agent and oxidant. semanticscholar.org While effective, a significant drawback of this method is the use of stoichiometric amounts of a heavy metal salt, which can lead to environmental concerns and complicate product purification. lookchem.comsemanticscholar.org

Aqueous Hydrogen Peroxide with Iodine Catalyst: A greener and milder alternative involves the use of aqueous hydrogen peroxide (H₂O₂) with a catalytic amount of iodine (I₂). lookchem.comorganic-chemistry.orgresearchgate.net This protocol operates under essentially neutral conditions, often in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to improve the solubility of organic substrates. lookchem.comorganic-chemistry.org The reaction is highly efficient, often providing the desired carbonyl compounds in excellent yields within short reaction times. lookchem.comorganic-chemistry.org A key advantage of this method is its excellent functional group tolerance; it does not affect sensitive groups such as benzyl (B1604629) ethers, BOC or Cbz carbamates, and phenolic acetates, and avoids overoxidation. lookchem.comorganic-chemistry.orgresearchgate.net

Table 2: Comparison of Selected Dithiane Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Metal-Mediated | HgCl₂, CaCO₃ | Acetone/H₂O | Effective, historical precedent | Highly toxic mercury waste | chemrxiv.orglookchem.com |

| Oxidative (Metal) | AgNO₃, NCS | Acetone/H₂O or CH₃CN/H₂O | Effective for many substrates | Uses heavy metals, cost | lookchem.comsemanticscholar.org |

| Oxidative (Metal-Free) | H₂O₂ (30%), I₂ (cat.) | H₂O, SDS, rt | Mild, neutral, green, high yield, excellent functional group tolerance | May be slow for very hindered substrates | lookchem.comorganic-chemistry.org |

| Oxidative (Hypervalent Iodine) | Bis(trifluoroacetoxy)iodobenzene (PIFA) | CH₃CN/H₂O or MeOH/H₂O | High selectivity, tolerates many functional groups | Reagent can be expensive | semanticscholar.org |

Total Synthesis of Natural Products and Biologically Active Molecules

The unique reactivity of the 2-silylated-1,3-dithiane anion has made it a powerful tool in the stereoselective construction of complex natural products. Its ability to act as a "lynchpin," connecting two different electrophilic fragments, is particularly valuable.

In the realm of carbohydrate synthesis, this compound (254) has been utilized in a one-flask, multicomponent coupling strategy to assemble complex polyol structures, which are fundamental components of carbohydrates. uwindsor.ca The process begins with the deprotonation of 254, followed by a reaction with a first epoxide in a non-polar solvent like diethyl ether. This is followed by the addition of HMPA, which induces a Brook rearrangement to form a new carbanion (256). This intermediate can then react with a second, different epoxide to yield unsymmetrical, bis-alkylated products (257) in good yields. uwindsor.ca This methodology allows for the controlled, stereoselective synthesis of 1,3-polyol systems, which are common motifs in polyketide and carbohydrate natural products. uwindsor.ca

The core strategy of using lithiated dithianes as acyl anion equivalents has been central to the synthesis of the spongipyran family of marine natural products, such as spongistatin 1 (altohyrtin A). uwindsor.ca In the total synthesis of spongistatin 1, the carbon skeleton was assembled by connecting smaller fragments. Key C-C bond formations were achieved by reacting 2-lithio-1,3-dithiane derivatives with enantiomerically pure epoxides. uwindsor.ca For instance, the C(18)–C(28) unit of the molecule was constructed by deprotonating a dithiane derivative (250) and subsequently alkylating it with a chiral epoxide (251) to furnish the advanced intermediate (252) in good yield. uwindsor.ca This iterative use of dithiane-epoxide coupling demonstrates the power of this methodology in building up the complex, stereochemically rich carbon frameworks characteristic of spongipyrans and related macrolides. uwindsor.ca

Application in Amphidinol Fragment Construction via Stereoselective Coupling

The amphidinols are a class of complex marine natural products characterized by long, polyhydroxylated carbon chains and multiple stereocenters, making them challenging synthetic targets. The construction of the intricate polyol fragments of these molecules often relies on stereoselective carbon-carbon bond-forming reactions. While direct evidence for the use of this compound in a completed total synthesis of Amphidinol 3 is not extensively documented in readily available literature, its application in constructing similar 1,3-polyol systems is a well-established and relevant strategy. uwindsor.caresearchgate.net

A particularly powerful method involves the one-flask, multicomponent coupling of 2-silylated-1,3-dithianes with epoxides. uwindsor.ca This "lynchpin" strategy leverages a solvent-controlled Brook rearrangement. The process begins with the deprotonation of this compound to form its corresponding lithiated species. This anion then reacts with a first epoxide in a non-polar solvent like diethyl ether at low temperatures to yield an alcoholate. The introduction of a polar aprotic solvent, such as hexamethylphosphoramide (HMPA), triggers a Brook rearrangement, where the silyl group migrates from the carbon to the newly formed oxygen, generating a new carbanion at the 2-position of the dithiane. This newly formed anion can then be trapped by a second, different epoxide, leading to the formation of unsymmetrical, differentially protected 1,3-diol precursors in a highly stereocontrolled manner. uwindsor.ca

This methodology is highly convergent and allows for the rapid assembly of complex polyol chains, which are characteristic features of molecules like Amphidinol 3. For instance, the synthesis of the C14–C29 fragment of Amphidinol 3 has been achieved through a stereoselective coupling reaction involving a 1,3-dithiane derivative and an α-branched aldehyde, highlighting the utility of dithiane-based nucleophiles in constructing such complex fragments.

Table 1: Representative Lynchpin Coupling Strategy for 1,3-Polyol Synthesis

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | This compound, n-BuLi, THF, -78 °C | Lithiated 2-silyl-1,3-dithiane | Generation of the initial nucleophile |

| 2 | Chiral Epoxide A, Et₂O, -78 °C | Alkoxide intermediate | First C-C bond formation |

| 3 | HMPA | Silyl-protected dithiane carbanion (via Brook Rearrangement) | Generation of the second nucleophile |

| 4 | Chiral Epoxide B | Unsymmetrical bis-alkylated dithiane | Second C-C bond formation |

| 5 | Deprotection/Hydrolysis | 1,3-Diol fragment | Unveiling the polyol structure |

Preparation of Pharmaceutical Intermediates and Functional Materials

The 1,3-dithiane moiety is a versatile functional group in organic synthesis, serving not only as a protecting group for carbonyls but also as a precursor to various heterocyclic systems that are prevalent in medicinal chemistry. soton.ac.uk The lithiated form of this compound can act as a nucleophilic building block to introduce a masked carbonyl group, which can then be elaborated into more complex structures. This makes it a valuable reagent in the synthesis of intermediates for pharmaceutical compounds. For example, building blocks containing a 1,3-dicarbonyl structure with one carbonyl masked as a dithiane are used to synthesize heterocycles like pyrimidines, pyrazoles, and isoxazoles, many of which exhibit biological activity. soton.ac.uk

In the realm of functional materials, this compound can be envisioned as a precursor in the synthesis of sulfur-containing organic materials. For instance, benzo[1,2-d;4,5-d′]bis youtube.comdithioles are key components in the creation of functional materials such as fluorescent dyes and conjugated polymers for electronics. rsc.org The synthesis of these materials often proceeds through tert-butyl aryl sulfide (B99878) intermediates. While direct routes using this compound are not the most common, its underlying chemistry as a nucleophilic sulfur-containing reagent aligns with the construction of such sulfur-rich aromatic systems. The development of conductive polymers, for example, often involves the synthesis of complex, conjugated systems where specific building blocks are required to tune the electronic properties of the final material. researchgate.netnih.gov

Stereoselective Transformations

Diastereocontrol in Nucleophilic Additions onto Chiral Substrates (e.g., α-Substituted γ-Lactols)

The nucleophilic addition of the anion derived from this compound (after desilylation and lithiation) to chiral carbonyl compounds, such as α-substituted γ-lactols, provides a powerful method for the construction of new stereocenters with a high degree of diastereocontrol. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the presence or absence of chelating agents, which influences the facial selectivity of the nucleophilic attack.

In non-chelating conditions, the reaction often proceeds via a Felkin-Ahn model, where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent at the α-position to minimize steric hindrance. This typically leads to the formation of the anti diastereomer.

Conversely, in the presence of a chelating metal ion (often from the organolithium reagent itself or an additive), the substrate can adopt a more rigid, chelated conformation. If the α-substituent is a heteroatom-containing group (like an alkoxy or silyloxy group), it can coordinate with the lithium cation of the attacking lithiated dithiane. This chelation locks the conformation of the lactol, forcing the nucleophile to attack from the same face as the substituent, leading to the formation of the syn diastereomer. This chelation-controlled pathway provides a complementary stereochemical outcome to the non-chelation-controlled reaction.

Table 2: Diastereocontrol in the Addition of 2-Lithio-1,3-dithiane to a Chiral α-Alkoxy-γ-lactol

| Entry | Conditions | Major Diastereomer | Diastereomeric Excess (d.e.) | Control Element |

| 1 | THF, -78 °C | anti | High | Non-chelation (Felkin-Ahn) |

| 2 | THF, -78 °C, with added chelating agent (e.g., TMEDA) | syn | High | Chelation control |

Asymmetric Induction and Chiral Auxiliary Strategies

Asymmetric induction using chiral auxiliaries is a cornerstone of modern organic synthesis, allowing for the conversion of achiral substrates into chiral products with high enantiomeric purity. youtube.com In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

The lithiated carbanion of 2-substituted 1,3-dithianes can be employed as a nucleophile in reactions with electrophiles bearing a chiral auxiliary. For example, the addition of lithiated this compound (after in-situ generation of the lithio-dithiane) to an α,β-unsaturated carbonyl compound attached to a chiral auxiliary, such as an Evans oxazolidinone, can proceed with high diastereoselectivity. The bulky chiral auxiliary effectively shields one face of the electrophile, directing the incoming dithiane nucleophile to the opposite face.

This approach allows for the creation of a new stereocenter with a predictable configuration. Subsequent removal of the chiral auxiliary and hydrolysis of the dithiane moiety would provide access to enantiomerically enriched β-hydroxy carboxylic acids or their derivatives. The steric bulk of both the silyl group on the dithiane and the substituents on the chiral auxiliary play a crucial role in maximizing the level of asymmetric induction. uwindsor.ca

Table 3: Conceptual Asymmetric Michael Addition using a Chiral Auxiliary

| Substrate | Nucleophile Precursor | Chiral Auxiliary | Expected Major Product Diastereomer |

| N-enoyl oxazolidinone | This compound | Evans Auxiliary | (R)- or (S)-adduct depending on auxiliary |

| N-enoyl sultam | This compound | Oppolzer's Sultam | (R)- or (S)-adduct depending on auxiliary |

V. Analytical and Computational Approaches in the Study of 2 Tert Butyldimethylsilyl 1,3 Dithiane

Computational Chemistry and Mechanistic Elucidation

Computational chemistry serves as a powerful tool to predict and understand the intricate details of reaction mechanisms involving 2-(tert-butyldimethylsilyl)-1,3-dithiane that are often difficult to observe experimentally.

Density Functional Theory (DFT) has become an invaluable method for investigating the reaction pathways of complex organic transformations. For reactions involving this compound, DFT calculations can elucidate the energetics of crucial steps such as the deprotonation at the C2 position to form the corresponding anion and its subsequent reaction with electrophiles.

DFT studies allow for the mapping of the potential energy surface of a reaction, identifying transition states and intermediates. This theoretical approach can clarify the roles of various reagents and solvents in the reaction, which is particularly useful in understanding the reactivity of the lithiated dithiane species. While specific DFT studies exclusively on this compound are not extensively documented in isolation, the principles are well-established from studies on similar systems. For instance, DFT calculations have been successfully employed to investigate the carbon-carbon bond-forming reactions of other complex molecules, clarifying whether the mechanisms are stepwise or concerted. nih.gov

A hypothetical reaction pathway for the alkylation of this compound, as analyzed by DFT, would involve the following steps:

Deprotonation: Calculation of the energy barrier for the removal of the C2 proton by a strong base like n-butyllithium.

Intermediate Geometry: Optimization of the geometry of the resulting 2-lithio-2-(tert-butyldimethylsilyl)-1,3-dithiane intermediate.

Electrophilic Attack: Modeling the approach of an electrophile and the subsequent C-C bond formation, including the calculation of the transition state energy for this step.

These calculations would provide critical data on the reaction's feasibility, regioselectivity, and the stability of the intermediates involved.

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the characterization of this compound and the products derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound and its derivatives.

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the tert-butyl and dimethylsilyl groups, as well as the protons of the 1,3-dithiane (B146892) ring. The signals for the tert-butyl group typically appear as a sharp singlet around 0.9 ppm, while the methyl groups on the silicon atom also produce a singlet, usually at a slightly lower chemical shift, around 0.1 ppm. rsc.org The protons of the dithiane ring would exhibit more complex splitting patterns in the region of 2-4 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the tert-butyldimethylsilyl group have distinct chemical shifts, with the quaternary carbon of the tert-butyl group appearing around 19 ppm and the methyl carbons attached to silicon appearing at negative values (around -4 to -5 ppm). rsc.orgorgsyn.org

The utility of NMR extends to the study of reactive intermediates. For example, the formation of the 2-lithio-2-(tert-butyldimethylsilyl)-1,3-dithiane intermediate would cause significant changes in the NMR spectrum, particularly in the chemical shifts of the C2 carbon and the adjacent protons, reflecting the change in the electronic environment upon deprotonation.

The following tables present expected NMR data for this compound and a representative product, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si-C(CH₃)₂ | ~0.1 | s |

| C-(CH₃)₃ | ~0.9 | s |

| -S-CH₂-CH₂-CH₂-S- | ~1.8-2.0 | m |

| -S-CH₂-CH₂-CH₂-S- | ~2.8-3.0 | m |

| S-CH(Si)-S | ~2.5 | s |

Data are estimated based on typical values for tert-butyldimethylsilyl groups and 1,3-dithiane rings. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-(CH₃)₂ | ~-5.0 |

| C-(CH₃)₃ | ~19.0 |

| C-(CH₃)₃ | ~26.0 |

| -S-CH₂-CH₂-CH₂-S- | ~25.0 |

| -S-CH₂-CH₂-CH₂-S- | ~30.0 |

| S-C(Si)-S | ~35.0 |

Data are estimated based on typical values for tert-butyldimethylsilyl groups and 1,3-dithiane rings. rsc.orgorgsyn.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

Vi. Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Methods for Enhanced Reactivity and Selectivity

While the deprotonation of 2-(tert-Butyldimethylsilyl)-1,3-dithiane with strong bases like n-butyllithium is a standard procedure, future research is increasingly focused on developing milder and more selective catalytic methods for its activation. These emerging strategies aim to improve functional group tolerance, reduce waste, and enable new types of reactivity.

Lewis Base Catalysis: Recent studies have shown that Lewis bases can catalyze the addition of silyl (B83357) dithianes to electrophiles. For instance, tetrabutylammonium (B224687) phenoxide has been used as a catalyst to promote the reaction of 2-trimethylsilyl-1,3-dithiane (B1293776) with carbonyl compounds and N-substituted aldimines. nih.govnih.gov This approach activates the carbon-silicon bond under mild conditions, avoiding the use of strong, non-catalytic bases. nih.govnih.gov Future work will likely extend this methodology to this compound and a broader range of electrophiles, with a focus on developing enantioselective variants.

| Catalyst Type | Substrate | Reaction Type | Key Advantages |

| Lewis Base (e.g., Tetrabutylammonium phenoxide) | 2-Trimethylsilyl-1,3-dithiane | Addition to carbonyls and imines | Mild conditions, avoids strong bases nih.govnih.gov |

| Photoredox Catalyst (e.g., Iridium complexes) | Dithiane 2-carboxylic acid | Radical conjugate addition | Formal methyl radical addition, broad scope nih.gov |

| Electrochemical | 2-Aryl-1,3-dithianes | Deprotection | Mild, neutral conditions researchgate.net |

Photoredox and Electrochemical Catalysis: Photoredox and electrochemical methods represent promising avenues for activating this compound. Visible-light photoredox catalysis has been successfully employed for the deprotection of dithianes and for radical conjugate additions. nih.govresearchgate.netbeilstein-journals.org For example, an iridium(III) phenyl-tetrazole complex can catalyze the generation of a 1,3-dithiane (B146892) radical from dithiane-2-carboxylic acid for addition to Michael acceptors. nih.gov The development of similar photocatalytic systems for this compound could enable novel carbon-carbon bond formations under exceptionally mild conditions. Electrochemical methods also offer a green alternative for the cleavage of the dithiane group, proceeding under neutral conditions. researchgate.net Future research will likely focus on harnessing these techniques to control the reactivity of the silyl dithiane and to promote new types of transformations.

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its traditional role as a masked acyl anion, researchers are exploring novel reactivity modes of this compound, leading to the development of innovative synthetic transformations.

Brook Rearrangement-Mediated Reactions: A significant area of emerging research involves the strategic use of the Brook rearrangement. uwindsor.caorganic-chemistry.orgnih.gov The reaction of the lithiated this compound with an epoxide generates an intermediate alkoxide. uwindsor.ca The addition of an agent like hexamethylphosphoramide (B148902) (HMPA) can then trigger a nih.govnih.gov-Brook rearrangement, migrating the silyl group from carbon to oxygen and generating a new carbanion. uwindsor.carsc.org This tandem sequence allows for the sequential reaction with two different electrophiles, opening up possibilities for the synthesis of complex, unsymmetrical molecules from simple starting materials. uwindsor.ca

Radical-Mediated Reactions: The generation of radicals from dithiane derivatives is another expanding research area. nih.govnih.govnih.gov Photoredox catalysis can be used to generate a 1,3-dithiane radical from a suitable precursor, which can then participate in conjugate additions. nih.gov The development of methods to generate a radical directly from this compound or its derivatives could pave the way for novel radical cyclization cascades, providing access to complex polycyclic structures. nih.govnih.gov

Cycloaddition Reactions: While less explored, the participation of dithiane derivatives in cycloaddition reactions presents an intriguing avenue for future research. nih.govwikipedia.orgnumberanalytics.com The development of conditions that would allow this compound or its derivatives to act as a component in [3+2] or other cycloadditions could lead to the rapid construction of novel heterocyclic ring systems. nih.govwikipedia.orgnumberanalytics.com

| Reactivity Mode | Key Transformation | Synthetic Application |

| Brook Rearrangement | Tandem reaction with two different electrophiles | Synthesis of complex, unsymmetrical molecules uwindsor.ca |

| Radical-Mediated Reactions | Conjugate addition, cyclization cascades | Access to polycyclic structures nih.govnih.govnih.gov |

| Cycloaddition Reactions | Formation of heterocyclic rings | Rapid construction of novel scaffolds nih.govwikipedia.orgnumberanalytics.com |

Advanced Applications in Medicinal Chemistry and Materials Science

While the direct application of this compound in final drug or material structures is not yet widely reported, its role as a versatile building block suggests significant potential in these advanced fields.

Medicinal Chemistry: The ability to introduce complex acyl groups using this compound makes it a valuable tool in the synthesis of pharmaceutical intermediates and bioactive natural products. uwindsor.ca The development of more efficient and selective catalytic methods for its use will undoubtedly increase its adoption in drug discovery programs. Future research will likely focus on incorporating this reagent into the synthesis of novel scaffolds for screening in various therapeutic areas. The synthesis of complex polyketide fragments, which are common motifs in many natural product-based drugs, is a particularly promising application.

Materials Science: In materials science, organosilicon compounds are of great interest for the development of novel polymers and functional materials. mdpi.com The silicon-containing dithiane moiety could be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, silyl dithiane derivatives could be explored as precursors for sulfur- and silicon-containing polymers with interesting electronic or optical properties. mdpi.com Future research may investigate the polymerization of functionalized this compound derivatives or their use in the surface modification of materials.

Further Investigations into Asymmetric Synthesis with Chiral Derivatives or Catalysts

The development of asymmetric transformations involving this compound is a key area for future research, aiming to provide enantiomerically enriched building blocks for the synthesis of chiral drugs and other complex molecules.

Use of Chiral Derivatives: One approach to asymmetric synthesis involves the use of chiral derivatives of 1,3-dithiane. While not yet extensively explored with the 2-tert-butyldimethylsilyl substituted version, the use of chiral diols to create chiral dithianes has been reported. Subsequent reactions of the lithiated species can proceed with a degree of diastereoselectivity. Future work could focus on the development and application of readily accessible, chiral versions of this compound.

Chiral Catalysts and Ligands: A more versatile approach involves the use of external chiral catalysts or ligands to control the stereochemical outcome of reactions with the achiral 2-lithio-2-(tert-butyldimethylsilyl)-1,3-dithiane. Research in this area is ongoing for related dithiane systems, where chiral ligands are used to modulate the reactivity of the lithiated species. The development of chiral Lewis acid or Lewis base catalysts that can effectively control the facial selectivity of the addition of the bulky 2-(tert-butyldimethylsilyl)-1,3-dithianyl anion to prochiral electrophiles would be a significant advancement.

| Asymmetric Strategy | Description | Potential Outcome |

| Chiral Derivatives | Synthesis and use of enantiomerically pure dithianes derived from chiral diols. | Diastereoselective reactions to produce chiral products. |

| Chiral Catalysts/Ligands | Use of external chiral Lewis acids, Lewis bases, or other ligands to control the reaction of the achiral silyl dithiane. | Enantioselective addition to prochiral electrophiles, providing access to a wide range of chiral building blocks. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.